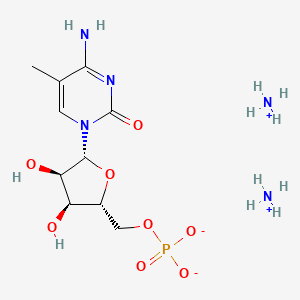![molecular formula C10H13N3S B12921425 [(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile CAS No. 116196-67-9](/img/structure/B12921425.png)
[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile is a heterocyclic compound that features a pyrazine ring substituted with ethyl groups at the 3 and 6 positions, and a thioacetonitrile group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile typically involves the reaction of 3,6-diethylpyrazine with a suitable thioacetonitrile precursor. One common method involves the nucleophilic substitution reaction where 3,6-diethylpyrazine is treated with a thioacetonitrile reagent under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained at reflux to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thioacetonitrile group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Diethylpyrazine: Lacks the thioacetonitrile group, making it less reactive in certain chemical reactions.
2-(Methylthio)acetonitrile: Contains a methyl group instead of the pyrazine ring, resulting in different chemical and biological properties.
2-(Phenylthio)acetonitrile:
Uniqueness
2-((3,6-Diethylpyrazin-2-yl)thio)acetonitrile is unique due to the combination of the pyrazine ring and the thioacetonitrile group. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
116196-67-9 |
|---|---|
Formule moléculaire |
C10H13N3S |
Poids moléculaire |
207.30 g/mol |
Nom IUPAC |
2-(3,6-diethylpyrazin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C10H13N3S/c1-3-8-7-12-9(4-2)10(13-8)14-6-5-11/h7H,3-4,6H2,1-2H3 |
Clé InChI |
IFCWVQSJSFTGJD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CN=C(C(=N1)SCC#N)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione](/img/structure/B12921354.png)



![4-Nitro-N-[2-(2-phenyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921367.png)



![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)

![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
![6-[(1,3-Dithiolan-2-yl)methyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12921422.png)

